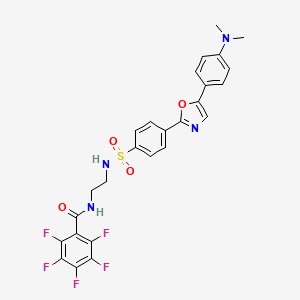![molecular formula C16H18N2O5 B1260243 [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)
[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone has been studied in the context of synthesis and chemical properties. Çetinkaya et al. (2012) explored the synthesis of various bromophenol derivatives, including this compound, focusing on their antioxidant properties. The study involved bromination, demethylation, and reduction reactions, leading to the synthesis of compounds with significant antioxidant potential (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antioxidant Activities
- The antioxidant properties of derivatives of this compound have been a significant focus. For example, Çetinkaya et al. (2010) synthesized brominated derivatives and evaluated their antioxidant activities using various assays. The results indicated that these compounds are potent antioxidants and radical scavengers, comparable to standard antioxidant compounds like butylated hydroxyanisole and butylated hydroxytoluene (Çetinkaya, Gülçin, Menzek, Göksu, & Şahin, 2010).
Inhibitory Properties on Carbonic Anhydrase
- Another study by Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of bromophenol derivatives, including those derived from this compound. The findings revealed that these compounds exhibit varying degrees of inhibition against human cytosolic carbonic anhydrase II isozyme, suggesting potential therapeutic applications for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Structural Analysis and Synthesis
- The structural analysis and synthesis of similar compounds have also been explored. Prasad et al. (2018) studied a compound with a similar structure, focusing on its antiproliferative activity and structural characterization through various spectroscopic methods and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Eigenschaften
Molekularformel |
C16H18N2O5 |
|---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N2O5/c1-20-11-3-4-14(21-2)12(9-11)15-10-13(17-23-15)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
InChI-Schlüssel |
OSFVMCCUSVCQRH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3 |
Löslichkeit |
47.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


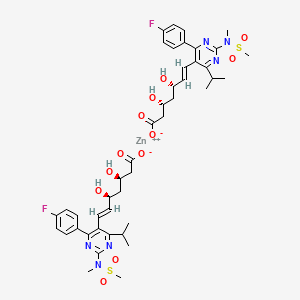
![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)
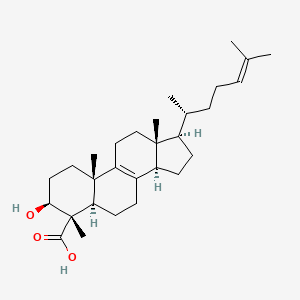
![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
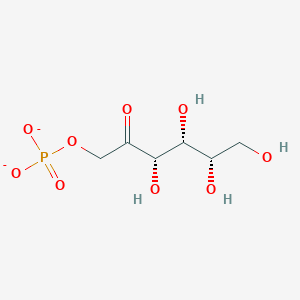
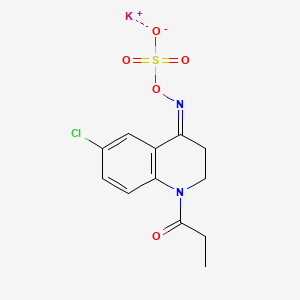
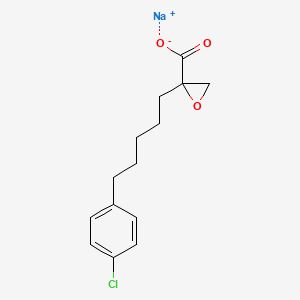
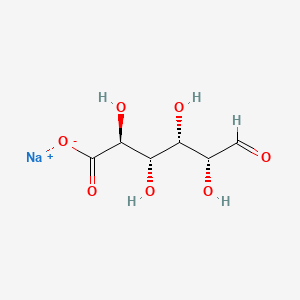
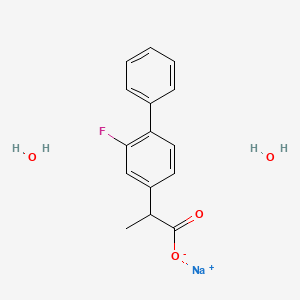
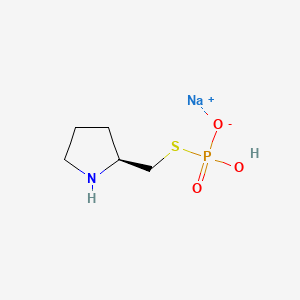
![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)
